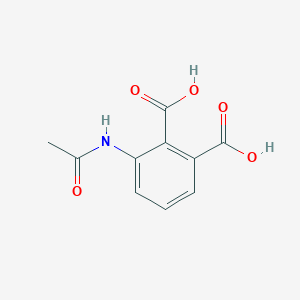

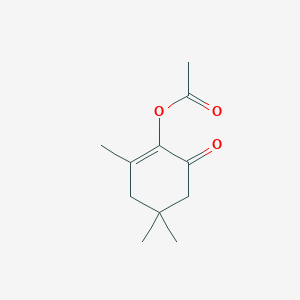

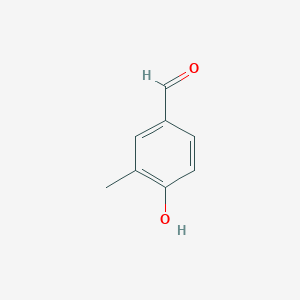

![molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9](/img/structure/B107003.png)

Benzo[d]isothiazole-3-carboxamide

Descripción general

Descripción

Benzo[d]isothiazole-3-carboxamide is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential therapeutic applications. The compound has been explored for its antipsychotic properties, with several derivatives showing affinity for dopamine D2 and serotonin 5HT2A and 5HT1A receptors. These derivatives have demonstrated activity in animal models predictive of antipsychotic activity and a potential for reduced extrapyramidal symptoms (EPS) liability .

Synthesis Analysis

The synthesis of benzo[d]isothiazole-3-carboxamide derivatives has been approached through various methods. One notable derivative, 6-((1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamide, was identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound, referred to as 27o (VU6001376), was synthesized with an improved metabolic clearance and CYP1A2 profile, showing promise in a rodent model of Parkinson's disease . Another approach involved the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent for the preparation of amides, esters, peptides, and polyamides, demonstrating the versatility of benzo[d]isothiazole derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of benzo[d]isothiazole-3-carboxamide derivatives has been characterized using various spectroscopic techniques. For instance, a novel pyrazole derivative was synthesized and its structure confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Additionally, the molecular geometries and electronic structures of these compounds have been optimized and calculated using ab initio methods, providing insights into the structural parameters and the electrophilic and nucleophilic regions of the molecular surface .

Chemical Reactions Analysis

Benzo[d]isothiazole-3-carboxamide derivatives have been involved in various chemical reactions. Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole have been reported, showcasing the direct functionalization of the isothiazole heteroaromatic system and its application in the synthesis of thioibotenic acid . Moreover, the intramolecular Heck reaction has been employed to synthesize benzo[4,5]isothiazolo[2,3-a]indole 5,5-dioxides from 3-aryl(tosylamino)methyl-2-bromoindoles, demonstrating the versatility of benzo[d]isothiazole derivatives in complex heterocyclic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isothiazole-3-carboxamide derivatives have been extensively studied. For example, the thermal decomposition of a pyrazole derivative was investigated using thermogravimetric analysis, and its nonlinear optical properties were discussed based on polarizability and hyperpolarizability values . Additionally, the biological characterization of these derivatives has been conducted, with one study focusing on the inhibition of Mycobacterium tuberculosis DNA GyrB, revealing significant inhibitory activity and providing insights into the ligand-protein interactions .

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Biological Activities

- Field : Pharmaceutical and Biological Research .

- Application : Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields. They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Methods : The modification of thiazole-based compounds at different positions generates new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Results : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

-

Antiviral Agents

- Field : Antiviral Research .

- Application : Benzothiazole plays a pivotal role in the design and development of antiviral drugs. It comprises many clinically useful agents .

- Methods : The current research is aimed to provide an insight into the recent development of benzothiazole-based antiviral agents, with a special focus on their structure-activity relationships and lead optimization .

- Results : In the last three decades approximately 88 new antiviral drugs have been approved by the US Food and Drug Administration (FDA), which includes a diverse array of small molecules, interferons, monoclonal antibodies, peptides and oligonucleotides .

-

Antimycobacterial Agents

- Field : Antimycobacterial Research .

- Application : Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents .

- Methods : Four series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles .

- Results : The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

-

Antioxidant, Analgesic, Anti-inflammatory, and More

- Field : Medicinal Chemistry .

- Application : Thiazole ring compounds, including benzo[d]isothiazole-3-carboxamide, have been found to have diverse biological activities .

- Methods : The synthesis of compounds containing the thiazole ring has been steadily increasing due to their utility in various fields .

- Results : These compounds have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

-

Catalyst-Free Synthesis

- Field : Organic Chemistry .

- Application : A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .

- Methods : The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

- Results : This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

-

Antidepressant and Antiulcer Agents

- Field : Medicinal Chemistry .

- Application : Thiazoles are used as an antidepressant drug (pramipexole) and antiulcer agent (nizatidine) .

- Methods : The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of drug design and discovery .

- Results : They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole .

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKAGHXBJJLTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576136 | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzothiazole-3-carboxamide | |

CAS RN |

16807-21-9 | |

| Record name | 1,2-Benzisothiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

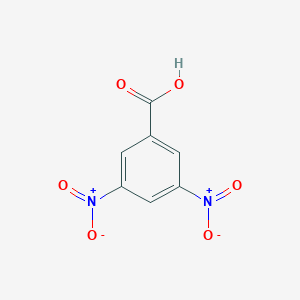

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)